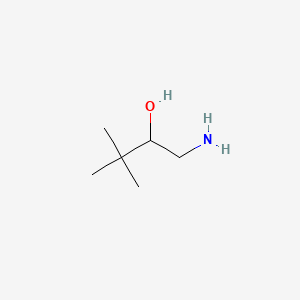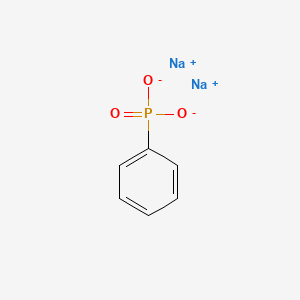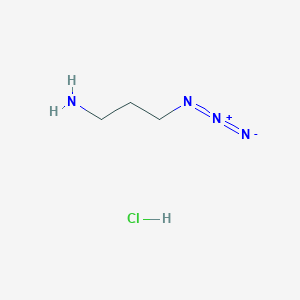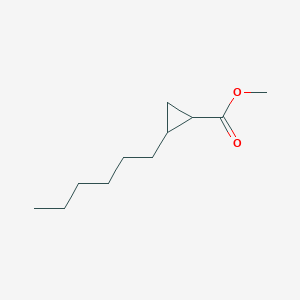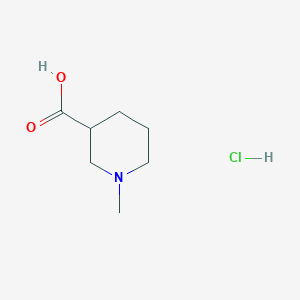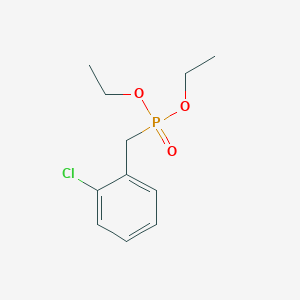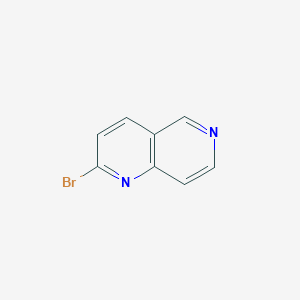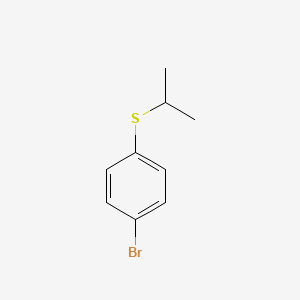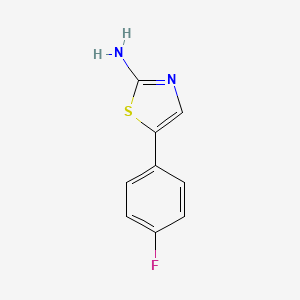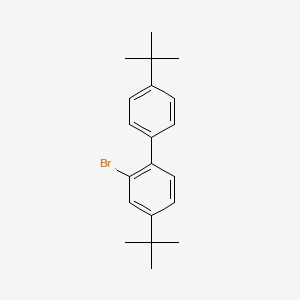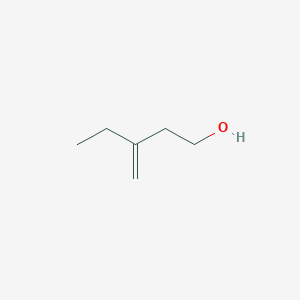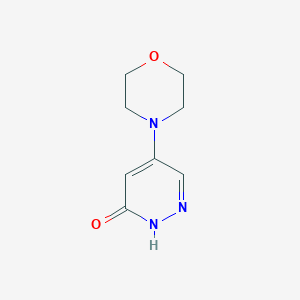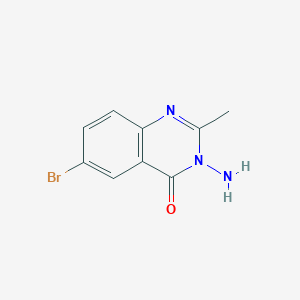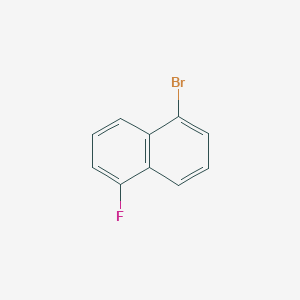
1-溴-5-氟萘
描述
1-Bromo-5-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a fluorine atom at the fifth position.
科学研究应用
1-Bromo-5-fluoronaphthalene has several applications in scientific research:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronics and photonics .
作用机制
Mode of Action
1-Bromo-5-fluoronaphthalene is a halogenated naphthalene derivative. It is likely to interact with its targets through nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by a nucleophile . The exact mode of action would depend on the specific reaction conditions and the nucleophile used.
Biochemical Pathways
It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it could affect biochemical pathways involving carbon–carbon bond formation.
Action Environment
The action, efficacy, and stability of 1-Bromo-5-fluoronaphthalene are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity in the Suzuki–Miyaura coupling is known to be influenced by the presence of a palladium catalyst .
生化分析
Biochemical Properties
1-Bromo-5-fluoronaphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 1-Bromo-5-fluoronaphthalene and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
1-Bromo-5-fluoronaphthalene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-Bromo-5-fluoronaphthalene involves its interaction with specific biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, 1-Bromo-5-fluoronaphthalene can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5-fluoronaphthalene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-5-fluoronaphthalene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to 1-Bromo-5-fluoronaphthalene can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-5-fluoronaphthalene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 1-Bromo-5-fluoronaphthalene have been associated with toxic effects, including liver and kidney damage. These effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
Metabolic Pathways
1-Bromo-5-fluoronaphthalene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biochemical activity, as the formation of reactive intermediates can lead to various biochemical effects .
Transport and Distribution
The transport and distribution of 1-Bromo-5-fluoronaphthalene within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 1-Bromo-5-fluoronaphthalene can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall biochemical effects .
Subcellular Localization
1-Bromo-5-fluoronaphthalene’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in metabolism and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoronaphthalene can be synthesized through several methods. One common method involves the reaction of 5-bromonaphthalen-1-amine with pyridine hydrogen fluoride and sodium nitrite. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 60°C. The mixture is then stirred and heated, followed by extraction and purification to yield the desired product .
Industrial Production Methods: Industrial production of 1-Bromo-5-fluoronaphthalene typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
1-Bromo-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted naphthalene derivatives.
Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Bromine, chlorine, iodine.
Major Products:
相似化合物的比较
1-Bromo-5-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Bromo-4-fluoronaphthalene: Similar in structure but with the fluorine atom at the fourth position.
1-Chloro-5-fluoronaphthalene: Contains a chlorine atom instead of bromine.
1-Iodo-5-fluoronaphthalene: Contains an iodine atom instead of bromine.
Uniqueness: 1-Bromo-5-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
1-bromo-5-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBZDDMAAQTLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504195 | |
| Record name | 1-Bromo-5-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-56-0 | |
| Record name | 1-Bromo-5-fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


